molecular formula C21H23N3O6 B11378455 3,4,5-trimethoxy-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}benzamide

3,4,5-trimethoxy-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}benzamide

Cat. No.: B11378455
M. Wt: 413.4 g/mol
InChI Key: CXOZDJUIMYTBSX-UHFFFAOYSA-N
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Description

3,4,5-trimethoxy-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}benzamide is a complex organic compound that features a trimethoxyphenyl group, an oxadiazole ring, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-trimethoxy-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}benzamide typically involves multiple steps. One common approach starts with the preparation of the 3,4,5-trimethoxyphenyl precursor. This can be achieved through the methylation of gallic acid derivatives using methyl iodide in the presence of a base such as potassium carbonate.

The next step involves the formation of the oxadiazole ring. This can be accomplished by reacting the appropriate hydrazide with a carboxylic acid derivative under dehydrating conditions, often using reagents like phosphorus oxychloride or thionyl chloride.

Finally, the benzamide moiety is introduced through an amide coupling reaction. This can be done using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an appropriate solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using large-scale equipment. Purification steps such as recrystallization or chromatography would be essential to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

3,4,5-trimethoxy-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}benzamide can undergo various chemical reactions, including:

    Oxidation: The trimethoxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield amine derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as thiols or amines in the presence of a base like sodium hydride.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with anti-cancer, anti-inflammatory, and antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3,4,5-trimethoxy-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}benzamide involves its interaction with specific molecular targets. The trimethoxyphenyl group is known to interact with tubulin, inhibiting its polymerization and thus disrupting microtubule dynamics. The oxadiazole ring may contribute to the compound’s ability to inhibit enzymes such as histone deacetylases (HDACs) or protein kinases, leading to altered cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3,4,5-trimethoxybenzaldehyde
  • 3,4,5-trimethoxyphenylacetic acid
  • 3,4,5-trimethoxyphenol

Uniqueness

Compared to similar compounds, 3,4,5-trimethoxy-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}benzamide stands out due to the presence of the oxadiazole ring and the benzamide moiety. These structural features may enhance its biological activity and specificity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C21H23N3O6

Molecular Weight

413.4 g/mol

IUPAC Name

3,4,5-trimethoxy-N-[4-(4-propan-2-yloxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide

InChI

InChI=1S/C21H23N3O6/c1-12(2)29-15-8-6-13(7-9-15)18-20(24-30-23-18)22-21(25)14-10-16(26-3)19(28-5)17(11-14)27-4/h6-12H,1-5H3,(H,22,24,25)

InChI Key

CXOZDJUIMYTBSX-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C2=NON=C2NC(=O)C3=CC(=C(C(=C3)OC)OC)OC

Origin of Product

United States

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